3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid
Description
3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7) is a substituted indole derivative featuring a formyl group at position 3, dimethoxy groups at positions 4 and 6, and a carboxylic acid at position 2.
Properties
IUPAC Name |
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)7(5-14)11(13-8)12(15)16/h3-5,13H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOVWZNCYZWVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and formylating agents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3-carboxy-4,6-dimethoxy-1H-indole-2-carboxylic acid.
Reduction: 3-hydroxymethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is used in the synthesis of calixindoles . Calixindoles are a class of compounds generated through acid-catalyzed reactions of 3-substituted 4,6-dimethoxyindole-7- and -2-carboxylic acids with aryl aldehydes, resulting in unsymmetrically-oriented products . These reactions typically yield products with one 2,2'-linkage, one 2,7'-linkage, and one 7,7'-linkage . This contrasts with reactions using parent indoles, which more often produce symmetrically-oriented calixindoles with three 2,7'-linkages .
The use of 4,6-dimethoxyindoles introduces possibilities for synthesizing structurally diverse products due to the increased nucleophilic character . The starting material carboxylic acids are produced via the hydrolysis of trifluoroacetyl and trichloroacetyl substituents formed by acylation of the parent 3-substituted-4,6-dimethoxyindoles .
Indole-2-carboxylic acid derivatives as HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives, including compounds related to this compound, have demonstrated potential as inhibitors of HIV-1 integrase .
Compound 3, an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis indicates that the indole core and C2 carboxyl group chelate two Mg2+ ions within the active site of integrase . Further structural optimizations of compound 3 led to derivative 20a, which significantly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .
Mechanism of Action
The mechanism of action of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Formyl Group Impact: The aldehyde moiety in the target compound enhances reactivity for further functionalization (e.g., Schiff base formation) compared to methyl or amino groups in analogs .
- Methoxy Groups : 4,6-Dimethoxy substitution likely improves solubility in polar solvents relative to chloro-substituted analogs (e.g., 7-chloro-3-methyl derivative) .
- Melting Points : While data for the target compound is unavailable, structurally similar compounds like 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exhibit high melting points (~220°C), suggesting thermal stability for the target .
Biological Activity
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound with notable biological activities. This compound, a derivative of indole, possesses a unique structure that allows it to interact with various biological targets. Its potential therapeutic applications have garnered attention in recent research, particularly in the fields of oncology and microbiology.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO5, indicating the presence of functional groups that contribute to its biological activity. The compound features a formyl group and two methoxy groups, which are critical for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit or modulate specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and proteases, leading to altered metabolic processes within cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound showed significant morphological changes at concentrations as low as 1 µM and increased caspase-3 activity at higher concentrations (10 µM) .
- Mechanisms : The apoptosis-inducing effects are believed to be mediated through the activation of caspase pathways and disruption of microtubule assembly, which are crucial for cell division and survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Potential Applications : Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
A comparative study with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid | Different methoxy group positioning | Moderate anticancer activity |
| 4-formyl-6-methoxy-1H-indole-2-carboxylic acid | Fewer methoxy groups | Lower antimicrobial efficacy |
The structural variations significantly influence the pharmacological profiles of these compounds, highlighting the importance of specific substitutions for enhancing biological activity .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with this compound led to a reduction in cell viability by over 50% at concentrations above 5 µM after 48 hours.
- Antibacterial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC of 0.5 µg/mL against S. aureus, indicating strong antibacterial properties.
Q & A
Q. Basic
- Recrystallization : Use a DMF/acetic acid mixture (e.g., 1:1 v/v) to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) for intermediates .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment .
How is this compound utilized in hybrid molecule synthesis for drug discovery?
Advanced
The formyl group enables conjugation via:
- Knoevenagel Reactions : Condense with thiazolidinones or rhodanine derivatives to form α,β-unsaturated hybrids. For example, reacting with 2-thioxothiazolidin-4-one in acetic acid yields antiproliferative agents .
- Schiff Base Formation : Amine coupling (e.g., with hydrazines) creates hydrazone derivatives for antimicrobial screening .
What analytical methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., formyl proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 278.08) .
- X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding networks (e.g., SHELXL refinement) .
What computational modeling approaches predict its biological interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., TNF-α or kinases). Validate with pharmacophore-fit scores (e.g., >70% similarity to known inhibitors) .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the formyl group .
How to optimize multi-step synthesis for scalability?
Q. Advanced
- Continuous Flow Reactors : Reduce reaction times and improve yield (e.g., 80% yield in 2 hours vs. 5 hours batchwise) .
- Catalyst Recycling : Immobilize catalysts (e.g., Zeolite-supported Pd) for Heck couplings to minimize waste .
What are the stability considerations under experimental conditions?
Q. Basic
- Hydrolysis : The ester group is prone to hydrolysis in aqueous basic conditions. Use anhydrous solvents for long-term storage .
- Oxidation : The formyl group oxidizes to carboxylic acid under strong oxidants (e.g., KMnO₄). Avoid aerobic conditions during synthesis .
How is pharmacophore modeling applied to study its mechanism?
Q. Advanced
- Target Identification : Align its 3D structure (from X-ray data) with known pharmacophores (e.g., kinase inhibitors) using Schrödinger Phase .
- Fit Score Analysis : Compare with co-crystallized ligands (e.g., PDB: 1TNF) to prioritize targets for in vitro validation .
Which functional groups dictate its reactivity in synthetic modifications?
Q. Basic
- Formyl Group : Electrophilic site for nucleophilic additions (e.g., Grignard reactions) or condensations .
- Methoxy Groups : Electron-donating effects enhance aromatic ring stability but may hinder electrophilic substitution at C-5 .
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or esterification for prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
